molecular formula C9H6BrNS B163169 3-Bromo-5-(2-thienyl)pyridine CAS No. 1211541-09-1

3-Bromo-5-(2-thienyl)pyridine

Cat. No.: B163169
CAS No.: 1211541-09-1
M. Wt: 240.12 g/mol
InChI Key: OOVQIONIXTXWSX-UHFFFAOYSA-N
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Description

3-Bromo-5-(2-thienyl)pyridine is a heterocyclic compound that contains both a pyridine ring and a thiophene ring The presence of bromine at the 3-position of the pyridine ring and a thiophene ring at the 5-position makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Bromo-5-(2-thienyl)pyridine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid or ester with an aryl halide. For this compound, the reaction involves the coupling of 3-bromopyridine with 2-thienylboronic acid under mild conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Suzuki–Miyaura coupling reactions. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(2-thienyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines and thiophenes.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include piperidine derivatives.

Scientific Research Applications

3-Bromo-5-(2-thienyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2-thienyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the thiophene ring can interact with various biological molecules, influencing their function and leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-thienylpyridine
  • 5-Bromo-2-thienylpyridine
  • 3-Chloro-5-(2-thienyl)pyridine

Uniqueness

3-Bromo-5-(2-thienyl)pyridine is unique due to the specific positioning of the bromine atom and the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-bromo-5-thiophen-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNS/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVQIONIXTXWSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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